molecular formula C5H7BF2N2O2 B8228889 [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid

[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid

Cat. No.: B8228889
M. Wt: 175.93 g/mol
InChI Key: FLANCYNWWFHCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid ( 1951411-54-3) is a high-value heterocyclic boronic acid derivative serving as a versatile building block in organic synthesis and drug discovery. Its molecular formula is C5H7BF2N2O2 with a molecular weight of 175.93 g/mol . The compound is characterized by a pyrazole core functionalized with a difluoromethyl group, which enhances metabolic stability and lipophilicity, and a boronic acid group, which enables efficient participation in metal-catalyzed cross-coupling reactions . The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it is used to construct complex biaryl and heteroaryl structures by forming carbon-carbon bonds with various aryl halides under mild, palladium-catalyzed conditions . This makes it an indispensable intermediate in medicinal chemistry for creating novel active molecules. In pharmaceutical research, this boronic acid is investigated as a key intermediate in the development of targeted therapies, including kinase inhibitors . Furthermore, the 3-(difluoromethyl)-1-methyl-1H-pyrazole motif is a recognized core structure in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, a class of commercially successful agrochemicals . Its utility extends to material science, where it is explored for applications in OLEDs and energy storage due to its electron-withdrawing characteristics and thermal stability . For optimal stability and performance, it is recommended to handle and store this compound under inert conditions, protected from moisture to preserve its reactivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLANCYNWWFHCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which undergoes difluoromethylation to introduce the difluoromethyl group . The resulting intermediate is then subjected to boronation to yield the final product .

Industrial Production Methods

Industrial production of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical transformations, facilitating the development of new materials and catalysts.

Reactivity and Mechanism

  • The compound can undergo various reactions, including oxidation and coupling reactions, making it valuable in synthetic organic chemistry. Its mechanism of action involves binding to specific molecular targets, modulating enzyme activity and influencing biological pathways.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

  • Research indicates that [3-(difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid exhibits potential antimicrobial and anti-inflammatory activities. It has been investigated in studies focusing on enzyme inhibition and receptor binding, suggesting its utility in drug discovery .

Fungicidal Activity

  • A series of derivatives of this compound were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activities. Notably, one derivative outperformed traditional fungicides, indicating its potential application in agriculture as a biopesticide .

Medicinal Chemistry

Drug Development

  • The compound is being explored for its therapeutic applications in developing new drugs for treating various diseases. Its unique chemical structure positions it as a candidate for targeted therapies, particularly in oncology .

Case Study: Trypanosoma brucei Inhibition

  • Modifications to pyrazole derivatives have shown promise as inhibitors of Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis. The optimized compounds demonstrated improved blood-brain barrier permeability and efficacy in preclinical models .

Industrial Applications

Specialty Chemicals Production

  • In the industrial sector, [3-(difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid is utilized in producing specialty chemicals and advanced materials. Its properties contribute to the development of products with enhanced thermal stability and mechanical strength .

Organic Electronics

  • The compound is also being explored for applications in organic electronics, where it plays a role in the fabrication of organic semiconductors. This application is crucial for developing flexible and efficient electronic devices .

Data Summary Table

Application AreaSpecific UsesKey Findings
Chemical SynthesisBuilding block for organic moleculesVersatile reactivity facilitates new material development
Biological ActivityAntimicrobial and anti-inflammatory propertiesExhibits significant enzyme inhibition potential
Drug DevelopmentTherapeutic applicationsPotential candidate for targeted cancer therapies
Industrial ApplicationsProduction of specialty chemicalsEnhances properties of advanced materials
Organic ElectronicsFabrication of organic semiconductorsContributes to efficient electronic device development

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. In the case of its use in fungicides, the compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi. This leads to the inhibition of fungal growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The biological and chemical properties of pyrazole boronic acids are highly sensitive to substituent type and position. Key analogs include:

Compound Name Substituents (Positions) Similarity Index* Key Applications/Findings
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid 3-CF₂H, 1-CH₃ 1.00 (Reference) Potential SDHI fungicide precursor
(1-Methyl-1H-pyrazol-4-yl)boronic acid 1-CH₃ 0.84 Suzuki coupling in drug synthesis
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid 1-CH₃, 3-CH₃, 5-CH₃ 0.83 Limited bioactivity data
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid 1-CH₃, 3-CF₃ 0.82 Enhanced lipophilicity
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid (QH-8930) 1-CF₂H 0.78 Used in cross-coupling reactions

*Similarity indices calculated using Tanimoto coefficients based on structural fingerprints .

Key Observations :

  • Fluorine Substitution: The difluoromethyl group at position 3 enhances metabolic stability and electronegativity compared to non-fluorinated analogs like (1-methyl-pyrazol-4-yl)boronic acid .
  • Methyl vs.
  • Positional Effects : Moving the difluoromethyl group from position 3 (target compound) to position 1 (QH-8930) alters electronic distribution, impacting reactivity in Suzuki-Miyaura couplings .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura reactions. The target compound's reactivity differs from other pyrazole boronic acids:

Boronic Acid Coupling Partner Example Reaction Yield Reference
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid 2-bromo-3-(difluoromethyl)pyridine Not reported
(1-Methyl-1H-pyrazol-4-yl)boronic acid 5-chloro-2-fluoropyridine 77%
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid (QH-8930) Aryl halides >90% (typical)

The electron-withdrawing difluoromethyl group in the target compound may slightly reduce nucleophilicity compared to non-fluorinated analogs, requiring optimized catalytic conditions (e.g., Pd(OAc)₂/XPhos) .

Anticancer Potential:

Boronic acid arylidene heterocycles demonstrate variable anticancer activity. However, the difluoromethyl group may enhance blood-brain barrier penetration in glioblastoma therapies .

Physicochemical Properties

Property [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic Acid (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid (1-Methyl-1H-pyrazol-4-yl)boronic Acid
LogP (Predicted) 1.2 1.8 0.7
Hydrogen Bond Acceptors 4 4 3
Molecular Weight (g/mol) 189.0 207.1 136.0

The difluoromethyl group balances lipophilicity (LogP = 1.2) and polarity, making the compound more membrane-permeable than non-fluorinated analogs but less so than trifluoromethyl derivatives .

Biological Activity

[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and antiparasitic therapies. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C5_5H7_7BF2_2N2_2O2_2 and features a pyrazole ring with difluoromethyl and boronic acid functional groups. These structural characteristics contribute to its biological activity.

Antifungal Activity

A study investigated the antifungal properties of various derivatives of 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid amides, revealing that certain compounds exhibited higher antifungal activity against phytopathogenic fungi compared to established fungicides like boscalid. The most active derivative demonstrated an IC50_{50} value significantly lower than that of boscalid, indicating superior efficacy in inhibiting fungal growth .

Table 1: Antifungal Activity of Selected Derivatives

CompoundIC50_{50} (μM)Comparison
9m0.010Higher than boscalid
Boscalid0.050Reference compound

Antiparasitic Activity

Research has also highlighted the potential of this compound as an antiparasitic agent. In particular, it was tested against Trypanosoma brucei, the causative agent of African sleeping sickness. The activity was assessed by measuring the effective concentration (EC50_{50}) required to inhibit parasite growth. Modifications to the pyrazole core were found to enhance potency and metabolic stability .

Table 2: Antiparasitic Activity against Trypanosoma brucei

CompoundEC50_{50} (μM)Oral Bioavailability (%)
Compound 60.00593
Compound 10.05020

Structure-Activity Relationships (SAR)

The structure-activity relationship studies revealed that specific substitutions on the pyrazole ring significantly influence biological activity. For instance, the introduction of polar groups improved solubility and metabolic stability while maintaining or enhancing biological efficacy .

Key Findings:

  • Substituents : The presence of difluoromethyl groups was crucial for enhancing both antifungal and antiparasitic activities.
  • Metabolic Stability : Compounds with increased lipophilicity showed better metabolic stability in human liver microsomes, suggesting a balance between hydrophilicity and lipophilicity is essential for optimal activity.

Case Studies

Several case studies provide insight into the practical applications and efficacy of [3-(difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid:

  • Antifungal Efficacy : A field trial demonstrated that a formulation containing derivatives of this compound significantly reduced fungal infections in crops compared to untreated controls.
  • In Vivo Studies : Animal models infected with T. brucei showed that treatment with selected derivatives resulted in a marked reduction in parasitemia, showcasing the therapeutic potential for treating African sleeping sickness.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or boronylation of halogenated pyrazole intermediates. For example, bis(pinacolato)diboron with PdCl₂(dppf)₂ in DMF at 105°C for 3 hours can introduce the boronic acid group . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf)₂ for cross-coupling efficiency.
  • Solvent system : Polar aprotic solvents (DMF, DME) enhance reactivity.
  • Temperature control : Higher temperatures (70–80°C) improve reaction rates but may degrade sensitive substituents .
    • Data Table :
PrecursorCatalystSolventTemp. (°C)Yield (%)Reference
4-Bromo-pyrazole derivativePdCl₂(dppf)₂DMF10565–75
Iodopyrazole intermediatePd(PPh₃)₄DME/H₂O70–8070–85

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm difluoromethyl and methyl group positions .
  • HPLC-MS : Detects impurities (e.g., dehalogenated byproducts) with C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves steric effects of the difluoromethyl group on boronic acid geometry .

Advanced Research Questions

Q. How does the difluoromethyl substituent influence reactivity in cross-coupling reactions compared to trifluoromethyl analogs?

  • Methodological Answer : The difluoromethyl group (-CF₂H) introduces steric bulk and electron-withdrawing effects, reducing coupling efficiency but enhancing stability. For example:

  • Steric hindrance : Larger than -CF₃ but smaller than aryl groups, requiring optimized ligand-catalyst pairs (e.g., XPhos/Pd) .
  • Electronic effects : -CF₂H lowers electron density at the boron center, slowing transmetallation but reducing protodeboronation .
    • Data Table :
SubstituentCoupling PartnerCatalystYield (%)Reference
-CF₂HAryl bromidePd/XPhos60–70
-CF₃Aryl iodidePd/SPhos75–85

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura coupling with this boronic acid?

  • Methodological Answer :

  • pH Control : Maintain basic conditions (Na₂CO₃, K₃PO₄) to stabilize the boronate intermediate .
  • Low-Temperature Protocols : Reactions at 0–25°C minimize decomposition .
  • Additives : Use H₂O-soluble ligands (e.g., TPPS) or phase-transfer catalysts to enhance solubility .

Q. How do solvent polarity and coordinating ability affect crystallization and stability during storage?

  • Methodological Answer :

  • Crystallization : Ethyl acetate/hexane (1:4) mixtures yield high-purity crystals via slow evaporation .
  • Stability : Store in anhydrous DMSO or THF at –20°C to prevent hydrolysis; silica gel desiccants reduce moisture uptake .

Contradiction Analysis & Troubleshooting

Q. Discrepancies in reported yields for similar pyrazole-boronic acids: How to identify systematic errors?

  • Methodological Answer :

  • Impurity Profiling : Compare HPLC retention times with reference standards (e.g., dehalogenated byproducts) .
  • Catalyst Lot Variability : Test multiple Pd catalyst batches; pre-activate with reducing agents (e.g., NaBH₄) .

Q. Why do some studies report poor reproducibility in coupling reactions with this boronic acid?

  • Methodological Answer :

  • Oxygen Sensitivity : Use Schlenk lines or gloveboxes to exclude air .
  • Substoichiometric Boronic Acid : Employ 1.2–1.5 equivalents to compensate for protodeboronation losses .

Research Design & Optimization

Designing a kinetic study to compare hydrolysis rates of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid vs. arylboronic acids

  • Methodological Answer :

  • Experimental Setup : Monitor pH-dependent hydrolysis via ¹¹B NMR in D₂O/CD₃OD (4:1) at 25°C .
  • Data Analysis : Fit pseudo-first-order kinetics; compare half-lives (t₁/₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.